molecular formula C20H28N2O3S B2993483 Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-02-4

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2993483
CAS No.: 295344-02-4
M. Wt: 376.52
InChI Key: KFOIFDCIFXLEGK-UHFFFAOYSA-N
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Description

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a hexyl ester group at position 5, a 2-ethoxyphenyl substituent at position 4, and a thioxo (C=S) group at position 2. This structural framework is associated with diverse biological activities, including antitumoral, antioxidant, and enzyme inhibitory properties, depending on substituent variations.

Properties

IUPAC Name

hexyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-4-6-7-10-13-25-19(23)17-14(3)21-20(26)22-18(17)15-11-8-9-12-16(15)24-5-2/h8-9,11-12,18H,4-7,10,13H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIFDCIFXLEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:

  • Formation of the Tetrahydropyrimidine Core: This involves the cyclization of a suitable precursor, such as a β-ketoester, with guanidine or its derivatives.

  • Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where a suitable halogenated precursor reacts with 2-ethoxyphenol.

  • Methylation and Thioxo Group Addition: Methylation can be achieved using methylating agents like methyl iodide, while the thioxo group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential medicinal applications include the development of new drugs with therapeutic properties.

  • Industry: The compound's unique properties may be exploited in various industrial processes, such as material science and chemical manufacturing.

Mechanism of Action

The mechanism by which Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key regions: (1) ester group (alkyl chain length), (2) substituents on the aryl ring at position 4, and (3) substitution of the thioxo (C=S) group with oxo (C=O). Below is a systematic comparison based on synthesis, physical properties, and biological activities.

Structural Variations and Physical Properties

Compound Name Ester Group Position 4 Substituent Thioxo/Oxo Melting Point (°C) Yield (%) Key Reference
Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Hexyl 2-Ethoxyphenyl Thioxo Not reported Not reported Target compound
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 2-Chlorophenyl Thioxo 220–222 69
Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 2-Bromophenyl Thioxo 202–204 70
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Isopropyl 4-Hydroxy-3-methoxyphenyl Thioxo Not reported Not reported
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-Methoxyphenyl Oxo Not reported Not reported
(Z)-Octadec-9-enyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Octadec-9-enyl 2-Chlorophenyl Thioxo Oil (no mp) 48
Monastrol (Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) Ethyl 3-Hydroxyphenyl Thioxo Not reported Not reported

Key Observations:

  • Ester Group Influence : Longer alkyl chains (e.g., octadec-9-enyl in ) result in lower melting points or oily consistency, suggesting increased flexibility and reduced crystallinity compared to ethyl esters. Hexyl esters likely exhibit intermediate lipophilicity between ethyl and octadec-9-enyl derivatives.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br at position 2 of phenyl) correlate with higher melting points (e.g., 220–222°C for 2-chloro vs. 202–204°C for 2-bromo ). Ethoxy groups (electron-donating) may lower melting points but improve solubility.
  • Thioxo vs.

Biological Activity

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound with the CAS number 295344-02-4, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine core with various substituents that influence its biological activity. The molecular formula is C20H28N2O3SC_{20}H_{28}N_{2}O_{3}S, and it features a thioxo group that is crucial for its pharmacological effects.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H28N2O3SC_{20}H_{28}N_{2}O_{3}S
Melting PointNot specified

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit mitotic kinesis by targeting the Eg5 motor protein, which is essential for cell division. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Antibacterial and Antiviral Effects

The compound also displays antibacterial and antiviral properties. Studies have demonstrated that similar thioxo-tetrahydropyrimidines can effectively inhibit the growth of various bacterial strains and viral infections. The mechanism often involves disruption of cellular processes or interference with pathogen replication .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential in reducing inflammation. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or inflammatory responses.
  • Receptor Modulation : It can bind to various receptors within cells, altering signaling pathways that lead to cell growth or apoptosis.
  • Cell Cycle Interference : By inhibiting proteins like Eg5, the compound disrupts normal cell cycle progression, leading to cell death in rapidly dividing cancer cells.

Case Study 1: Antitumor Activity Assessment

In a study examining the antitumor effects of tetrahydropyrimidine derivatives on human cancer cell lines, this compound demonstrated an IC50 value indicative of potent cytotoxicity against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds showed that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. This finding underscores its potential as a novel therapeutic agent in combating antibiotic resistance .

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